

CAS number and IUPAC name for (4-Aacetamidophenoxy)acetic acid

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Compound of Interest

Compound Name: (4-Aacetamidophenoxy)acetic acid

Cat. No.: B186475

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Technical Guide: (4-Aacetamidophenoxy)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(4-Aacetamidophenoxy)acetic acid**, a phenoxyacetic acid derivative. It details the compound's chemical identity, including its CAS number and IUPAC name. A detailed experimental protocol for its synthesis via Williamson etherification of paracetamol is provided. While direct quantitative data on the biological activities of **(4-Aacetamidophenoxy)acetic acid** is limited in publicly available literature, this guide discusses the known anti-inflammatory and analgesic properties of the broader class of phenoxyacetic acid derivatives and outlines standard experimental protocols for evaluating these activities. The potential mechanism of action, focusing on the cyclooxygenase (COX) pathway, is also explored and visualized.

Chemical Identity

(4-Aacetamidophenoxy)acetic acid is a chemical compound with the following identifiers:

Identifier	Value
IUPAC Name	(4-Acetamidophenoxy)acetic acid
CAS Number	39149-13-8 [1] [2]
Molecular Formula	C ₁₀ H ₁₁ NO ₄
Molecular Weight	209.19 g/mol [2]
Canonical SMILES	CC(=O)NC1=CC=C(C=C1)OCC(=O)O
InChI Key	LYJCGBYEVXKOST-UHFFFAOYSA-N

Synthesis of (4-Acetamidophenoxy)acetic acid

The primary method for the synthesis of **(4-Acetamidophenoxy)acetic acid** is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific synthesis, the phenolic hydroxyl group of paracetamol (N-(4-hydroxyphenyl)acetamide) is alkylated using chloroacetic acid in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **(4-Acetamidophenoxy)acetic acid** from paracetamol and chloroacetic acid.

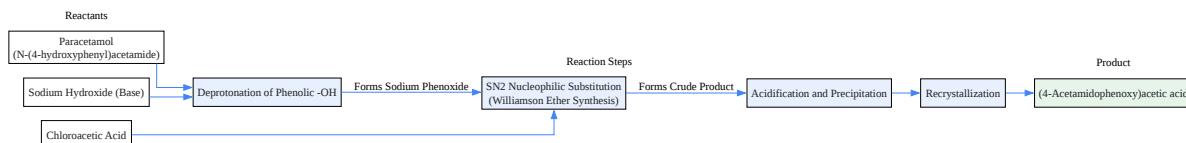
Materials:

- Paracetamol (N-(4-hydroxyphenyl)acetamide)
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Ethanol

Procedure:

- Preparation of Sodium Paracetamol Salt:
 - In a round-bottom flask, dissolve a specific molar equivalent of paracetamol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group of paracetamol to form the more nucleophilic sodium phenoxide salt.
- Reaction with Chloroacetic Acid:
 - To the solution of sodium paracetamol salt, add an equimolar amount of chloroacetic acid.
 - Heat the reaction mixture under reflux for a specified period. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the ether linkage.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Acidify the reaction mixture with hydrochloric acid to precipitate the crude **(4-Acetamidophenoxy)acetic acid**.
 - Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic impurities.
- Purification:
 - Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified **(4-Acetamidophenoxy)acetic acid**.
 - Dry the purified crystals under vacuum.

Logical Workflow for the Synthesis:



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Caption: Synthesis workflow for **(4-Acetamidophenoxy)acetic acid**.

Biological Activity and Pharmacological Evaluation

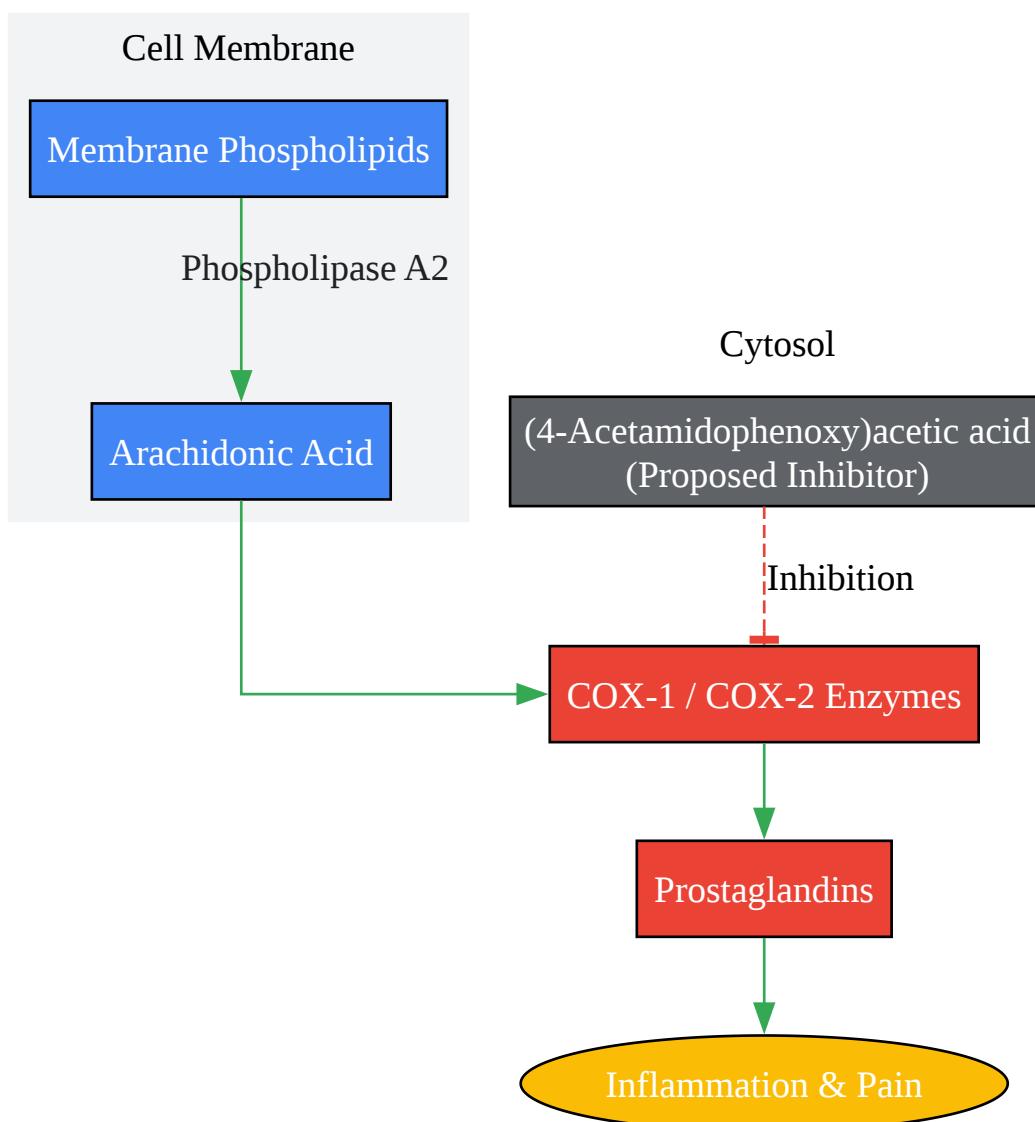
While specific quantitative data for the anti-inflammatory and analgesic activities of **(4-Acetamidophenoxy)acetic acid** are not extensively reported in the available literature, the broader class of phenoxyacetic acid derivatives has been investigated for these properties. These compounds are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential cyclooxygenase (COX) inhibitory effects.

Potential Mechanism of Action: COX Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural features of **(4-Acetamidophenoxy)acetic acid** suggest that it may also interact with these enzymes.

Proposed Signaling Pathway:

The anti-inflammatory effects of many NSAIDs are attributed to their ability to block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes. This proposed pathway for phenoxyacetic acid derivatives is illustrated below.



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Caption: Proposed mechanism of action via COX enzyme inhibition.

Experimental Protocols for Pharmacological Screening

To evaluate the potential anti-inflammatory and analgesic activities of **(4-Acetamidophenoxy)acetic acid**, standard preclinical animal models can be employed.

3.2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the *in vivo* anti-inflammatory properties of a compound.

Procedure:

- Male Wistar rats are fasted overnight with free access to water.
- The test compound, **(4-Acetamidophenoxy)acetic acid**, is administered orally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
- After a set time (e.g., 1 hour) to allow for absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
- The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated for each group relative to the control group.

3.2.2. Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

Procedure:

- Swiss albino mice are used for the study.
- The test compound is administered orally at different doses to respective groups. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., aspirin).
- After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid is administered to each mouse to induce a characteristic writhing response (abdominal contractions and stretching).
- The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
- The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Data Presentation

As specific quantitative data for **(4-Acetamidophenoxy)acetic acid** is not readily available, the following tables are presented as templates for how such data would be structured for clarity and comparison.

Table 1: Hypothetical Anti-inflammatory Activity of **(4-Acetamidophenoxy)acetic acid** in Carrageenan-Induced Paw Edema

Treatment Group	Dose (mg/kg)	Paw Volume (mL) at 3h (Mean \pm SEM)	% Inhibition of Edema
Control (Vehicle)	-	0.85 \pm 0.04	-
(4-Acetamidophenoxy)acetic acid	50	Data Not Available	Data Not Available
(4-Acetamidophenoxy)acetic acid	100	Data Not Available	Data Not Available
Indomethacin (Standard)	10	0.42 \pm 0.03	50.6%

Table 2: Hypothetical Analgesic Activity of **(4-Acetamidophenoxy)acetic acid** in Acetic Acid-Induced Writhing Test

Treatment Group	Dose (mg/kg)	Number of Writhes (Mean \pm SEM)	% Inhibition of Writhing
Control (Vehicle)	-	45.2 \pm 3.1	-
(4-Acetamidophenoxy)acetic acid	50	Data Not Available	Data Not Available
(4-Acetamidophenoxy)acetic acid	100	Data Not Available	Data Not Available
Aspirin (Standard)	100	20.8 \pm 2.5	53.9%

Conclusion

(4-Acetamidophenoxy)acetic acid is a readily synthesizable compound with potential for biological activity, given its structural similarity to other pharmacologically active phenoxyacetic acid derivatives. While there is a lack of specific quantitative data on its anti-inflammatory and analgesic properties in the public domain, this guide provides the necessary framework for its synthesis and evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its precise mechanism of action. The experimental protocols and data presentation formats outlined herein provide a robust starting point for such investigations.

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References

- 1. 39149-13-8|2-(4-Acetamidophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. (4-acetamidophenoxy)acetic acid,(CAS# 39149-13-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

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